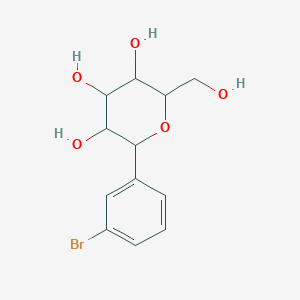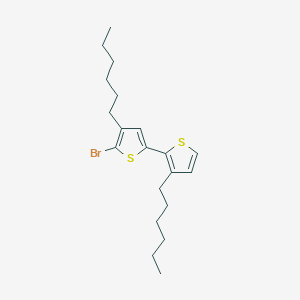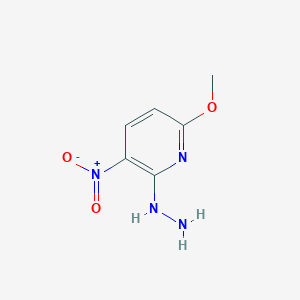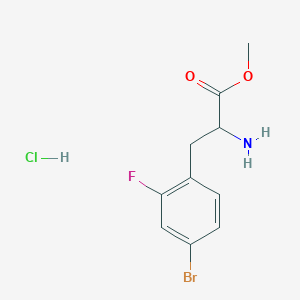![molecular formula C11H15NO B12438069 1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)
1-[4-(2-Aminopropyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Aminopropyl)phenyl]ethanone is an organic compound with the molecular formula C11H15NO It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a 2-aminopropyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-[4-(2-Aminopropyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 4-acetylphenyl magnesium bromide with 2-bromopropane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions: 1-[4-(2-Aminopropyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and alkylating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[4-(2-Aminopropyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
作用機序
The mechanism of action of 1-[4-(2-Aminopropyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
1-[4-(2-Methylpropyl)phenyl]ethanone: This compound has a similar structure but with a methylpropyl group instead of an aminopropyl group.
1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone: This compound contains a piperazinyl group and is used in different applications.
Uniqueness: 1-[4-(2-Aminopropyl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
1-[4-(2-aminopropyl)phenyl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-8(12)7-10-3-5-11(6-4-10)9(2)13/h3-6,8H,7,12H2,1-2H3 |
InChIキー |
MXCZRXQJKLAGJD-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


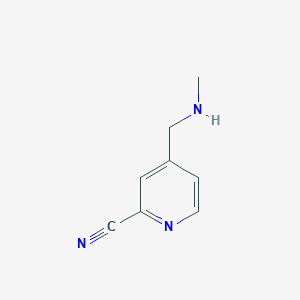
![1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12437991.png)
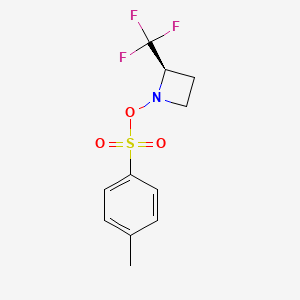


![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)
![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)


